6-Chloro-8-fluoroquinolin-5-amine
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Overview
Description
6-Chloro-8-fluoroquinolin-5-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of chlorine and fluorine atoms in its structure enhances its chemical properties, making it a valuable compound in various scientific fields. This compound is part of the fluoroquinolone family, known for their broad-spectrum antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-fluoroquinolin-5-amine typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method includes the reaction of ethyl 3-dimethyl aminoacrylate with fluorine-containing benzoyl chlorides, followed by the displacement of the dimethylamino group with a suitable amine .
Industrial Production Methods
Industrial production methods often utilize large-scale reaction kettles. For instance, a method involves the reaction of 4-chlorine o-NPs with 4-chlorine ortho-aminophenols in the presence of glycerine and sulfuric acid, followed by neutralization and filtration steps .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-8-fluoroquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Other reagents include sulfuric acid, hydrochloric acid, and sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated quinolines .
Scientific Research Applications
6-Chloro-8-fluoroquinolin-5-amine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of other complex organic compounds.
Biology: It serves as a tool for studying biological processes and interactions.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-8-fluoroquinolin-5-amine involves its interaction with bacterial DNA-gyrase, an enzyme essential for DNA replication. By inhibiting this enzyme, the compound prevents bacterial reproduction, leading to the death of the bacterial cells . This mechanism is distinct from other antibiotics, making it effective against strains resistant to other antibacterial drugs .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoroquinolones such as norfloxacin, pefloxacin, ciprofloxacin, and ofloxacin . These compounds share a similar quinoline structure but differ in the specific substituents attached to the quinoline ring.
Uniqueness
6-Chloro-8-fluoroquinolin-5-amine is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical stability and biological activity. This makes it a valuable compound for developing new antibacterial agents and other applications .
Properties
Molecular Formula |
C9H6ClFN2 |
---|---|
Molecular Weight |
196.61 g/mol |
IUPAC Name |
6-chloro-8-fluoroquinolin-5-amine |
InChI |
InChI=1S/C9H6ClFN2/c10-6-4-7(11)9-5(8(6)12)2-1-3-13-9/h1-4H,12H2 |
InChI Key |
DIEWTQWYKGIDHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=C2N)Cl)F)N=C1 |
Origin of Product |
United States |
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